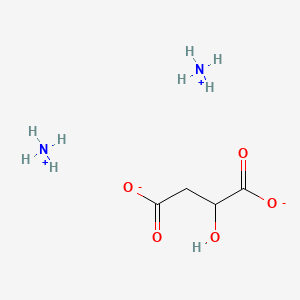
Ammonium malate
Vue d'ensemble
Description
Ammonium malate refers to organic compounds containing malate and ammonium . It has two stoichiometries: NH4H(C2H3OH(CO2)2) with one ammonium ion per formula unit, and (NH4)2(C2H3OH(CO2)2) . Malate, the conjugate base of malic acid, is chiral . As a food additive, diammonium malate has been used as a flavoring agent and as an acidity regulator .
Synthesis Analysis
Ammonium malate has been synthesized and its crystal growth, structural, optical, thermal, and mechanical properties have been studied . The monoammonium salt has been crystallized as the monohydrate .Molecular Structure Analysis
Ammonium malate has a molar mass of 151.118 g·mol−1 . Its chemical formula is C4H9NO5 . It appears as a white solid .Chemical Reactions Analysis
Ammonium malate is involved in various chemical reactions. For instance, it participates in the glyoxylate shunt, an anaplerotic pathway that diverts carbon skeletons away from the catabolic reactions of the tricarboxylic acid cycle .Physical And Chemical Properties Analysis
Ammonium malate is a white solid with a density of 1.498 g/cm3 (monohydrate) . It has a molar mass of 151.118 g·mol−1 .Applications De Recherche Scientifique
Scientific Research Applications of Ammonium Malate
Nonlinear Optical Material Development
- Ammonium malate (AM) has been synthesized and investigated for its potential as an organic nonlinear optical material. It has been successfully grown into sizable single crystals and characterized for its structural, optical, thermal, and mechanical properties. Studies have shown that AM exhibits greater second harmonic generation efficiency compared to potassium dihydrogen phosphate (KDP), making it a promising candidate for nonlinear optical applications (Babu, Bhagavannarayana, & Ramasamy, 2008); (Babu & Ramasamy, 2010).
Enhancement in Flotation Techniques
- The use of ammonium ions, including ammonium malate, has shown significant improvements in the sulfidation flotation process of malachite, a copper carbonate mineral. This application is essential in mineral processing and extraction industries, where enhanced flotation performance can lead to better recovery of valuable minerals (Wu, Ma, Mao, Deng, & Wen, 2017).
Applications in Agriculture and Microbiology
- Ammonium malate plays a role in microbial processes, particularly in nitrogen assimilation. Studies have shown that it influences the metabolic pathways in microorganisms like Bradyrhizobium diazoefficiens, which are involved in nitrogen fixation, an essential process in agriculture for soil fertility (Waters, Mawhinney, & Emerich, 2020).
- It is also involved in processes like the photoreduction in Rhodospirillum rubrum, indicating its role in photosynthetic and protein metabolism interactions, which are crucial for understanding plant growth and development (Schick, 2004).
Role in Enzymatic Processes
- Research has indicated that ammonium, possibly including ammonium malate, influences the activity of various oxidoreductases in wine yeasts. This effect is crucial for fermentation processes, which have a broad range of applications in food and beverage industries (Velikodnaia, Sarishvili, & Datunashvili, 1975).
Enhancing Industrial Microbial Production
- In industrial microbiology, particularly in the production of compounds like L-malate, ammonium malate is used to enhance microbial production efficiency. It helps in balancing carbon and nitrogen absorption, leading to increased yields of biochemically synthesized products (Ding, Luo, Zhou, Chen, & Liu, 2018).
Photoluminescence and Electrical Characterization
- Studies on ammonium malate have also delved into its photoluminescence properties and electrical characterization. These studies are significant for understanding its potential applications in optoelectronic devices and other areas where photoluminescent materials are used (Saravanan, Senthil, & Rajasekar, 2016).
Influence on Plant Metabolism
- Ammonium malate impacts plant metabolism, particularly in nitrogen assimilation and carbon metabolism. It is involved in processes that balance the pH during ammonium assimilation in plants, which is vital for understanding plant growth under different nitrogen sources (Peuke, Jeschke, Dietz, Schreiber, & Hartung, 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diazanium;2-hydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2H3N/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);2*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECWXXIGSTYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889508 | |
| Record name | Ammonium malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium malate | |
CAS RN |
20261-05-6, 6283-27-8 | |
| Record name | Ammonium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-hydroxy-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)









